WHI-P97 Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C16H14Br2ClN3O3 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C16H13Br2N3O3.ClH/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8;/h3-7,22H,1-2H3,(H,19,20,21);1H |
Clé InChI |
XNXNNIPEBUXHIS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC.Cl |
Origine du produit |
United States |
Molecular Pharmacology and Target Engagement of Whi P97 Hydrochloride
Elucidation of JAK-3 Specificity and Selectivity Profiling of WHI-P97 Hydrochloride
This compound has been described as a rationally designed inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for immune cell development and function. The initial hypothesis behind its design was to achieve selective inhibition of JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2), which would theoretically offer a more targeted immunomodulatory effect with a potentially reduced side-effect profile.
Quantitative Assessment of JAK-3 Inhibition Potency by this compound
The potency of a kinase inhibitor is a key determinant of its potential therapeutic efficacy. This is typically quantified through enzyme kinetic studies to determine the inhibition constant (Ki) and through biochemical assays to measure the half-maximal inhibitory concentration (IC50).
Enzyme Kinetic Studies and Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the intrinsic binding affinity of an inhibitor to its target enzyme. For this compound, modeling studies have produced an estimated Ki value for its interaction with JAK3.
| Compound | Target Kinase | Estimated Ki (µM) | Method |
|---|---|---|---|
| This compound | JAK3 | 0.09 | Modeling Studies |
It is important to note that this value is derived from computational modeling and not from direct experimental determination through enzyme kinetic studies. Such experimental studies are crucial for confirming the inhibitor's potency and understanding its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Half-Maximal Inhibitory Concentration (IC50) Determination in Enzyme Assays
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in a biochemical assay. While WHI-P97 has been positioned as a JAK3 inhibitor, specific experimentally determined IC50 values for its inhibition of JAK3 are not consistently reported in the available scientific literature. The absence of this data makes a direct quantitative comparison of its potency against JAK3 challenging.
Interactions with Other Kinases: Off-Target Kinase Profiling in Preclinical Models
For the chemical class to which WHI-P97 belongs, there is evidence of interaction with the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Studies on the closely related compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), have demonstrated potent inhibition of EGFR kinase. nih.govnih.govresearchgate.net This compound is described as an inhibitor of both EGFR and Janus Kinase 3. nih.gov
| Compound | Off-Target Kinase | IC50 (µM) |
|---|---|---|
| WHI-P154 | EGFR | 5.6 |
The demonstrated activity of a structurally similar compound against EGFR suggests that this compound may also possess inhibitory activity against this and potentially other tyrosine kinases. A comprehensive off-target kinase profiling of WHI-P97 across a diverse panel of kinases in preclinical models would be necessary to fully elucidate its selectivity and to identify any additional molecular targets. Without such data, the complete pharmacological profile of this compound remains incompletely defined.
Preclinical Biological Activity of Whi P97 Hydrochloride
In Vitro Cellular Activity Studies
WHI-P97 has been shown to modulate the function and activation of key immune cells, particularly mast cells. As an inhibitor of JAK3, a kinase crucial for signaling through common gamma-chain cytokine receptors, WHI-P97 interferes with pathways essential for the activation of lymphocytes and other immune cells. In mast cells, treatment with WHI-P97 has been found to inhibit cellular processes that occur following the crosslinking of the high-affinity IgE receptor, FcεRI. nih.gov This interruption of signaling at a critical juncture prevents the downstream events that characterize mast cell activation in allergic responses.
The primary intracellular targets of WHI-P97 are Janus kinases, specifically JAK3. These enzymes are integral components of the JAK-STAT signaling pathway, which is utilized by a wide array of cytokine receptors. By inhibiting JAK3, WHI-P97 effectively blocks the signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. This action prevents the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are responsible for mediating the inflammatory effects of many cytokines. This mechanism is central to its activity in mitigating immune responses, such as those seen following IgE receptor engagement on mast cells. nih.gov
The JAK3 signaling pathway is fundamentally important for the proliferation and differentiation of lymphoid cells. Cytokines that signal through the common gamma-chain receptor, which is dependent on JAK3, are critical for the development and expansion of lymphocyte populations. As a potent JAK3 inhibitor, WHI-P97 is understood to interfere with these processes. By blocking the necessary intracellular signals, the compound can inhibit the proliferation and differentiation of immune cells that are dependent on these specific cytokine pathways.
WHI-P97 has demonstrated potent inhibitory effects on the synthesis of leukotrienes in mast cell models. nih.gov Leukotrienes are powerful pro-inflammatory lipid mediators involved in allergic and inflammatory conditions like asthma. Following IgE receptor crosslinking, WHI-P97 was found to inhibit 5-lipoxygenase (5-LO)-dependent leukotriene synthesis by over 90% at low micromolar concentrations. nih.gov The compound achieves this not by directly inhibiting the 5-LO enzyme, but by preventing the essential translocation of 5-LO from the nucleoplasm to the nuclear membrane, a critical step for its activity. nih.gov This inhibitory action occurs without affecting the necessary calcium signal. nih.gov
Table 1: In Vitro Effect of WHI-P97 on Leukotriene Synthesis in Mast Cells
| Parameter | Observation | Source |
| Target Pathway | 5-lipoxygenase (5-LO)-dependent leukotriene synthesis | nih.gov |
| Mechanism | Prevents translocation of 5-LO to the nuclear membrane | nih.gov |
| Inhibitory Concentration | Effective at low micromolar concentrations | nih.gov |
| Level of Inhibition | >90% | nih.gov |
The fundamental mechanism of action for WHI-P97 is the inhibition of protein phosphorylation. As a Janus kinase 3 inhibitor, it prevents the autophosphorylation of JAK3 and the subsequent phosphorylation of downstream substrates. The primary substrates for JAKs are the STAT proteins. In the presence of WHI-P97, the phosphorylation of these STAT proteins is significantly reduced, thereby preventing their activation and translocation to the nucleus to initiate gene transcription. This reduction in protein phosphorylation is the key event that underlies the compound's ability to block cytokine signaling and inhibit immune cell function. nih.gov
In Vivo Efficacy in Animal Models
The preclinical efficacy of WHI-P97 has been evaluated in a mouse model of allergic asthma. In these studies, the compound demonstrated promising biological activity at non-toxic dose levels. nih.gov Treatment of ovalbumin-sensitized mice with WHI-P97 led to a dose-dependent prevention of airway hyper-responsiveness to methacholine (B1211447). nih.gov Furthermore, the compound effectively inhibited the recruitment of eosinophils into the airway lumen following an ovalbumin challenge, also in a dose-dependent manner. nih.gov These findings indicate that therapeutic concentrations of WHI-P97, which are effective at inhibiting mast cell leukotriene synthesis in vitro, can be achieved and are efficacious in a relevant in vivo model of allergic disease. nih.gov
Table 2: In Vivo Efficacy of WHI-P97 in a Mouse Model of Allergic Asthma
| Endpoint | Effect of WHI-P97 Treatment | Source |
| Airway Hyper-responsiveness | Dose-dependent prevention of response to methacholine | nih.gov |
| Eosinophil Recruitment | Dose-dependent inhibition of eosinophil influx to the airway lumen | nih.gov |
Evaluation in Murine Models of Allergic Asthma
Currently, there is a lack of specific published studies evaluating the direct effects of p97 inhibitors, including the prototypical inhibitor CB-5083, in murine models of allergic asthma. The existing preclinical research on p97 inhibitors has predominantly focused on their anti-cancer properties. immune-system-research.comresearchgate.netnih.gov Animal models of allergic asthma are well-established and are characterized by features such as airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion, typically induced by sensitization and challenge with allergens like ovalbumin. nih.gov While the anti-inflammatory potential of p97 inhibitors has been noted, dedicated studies to assess their efficacy in these specific asthma models are not yet available in the public domain.
Impact on Inflammatory Cell Recruitment in Animal Lung Models
Although direct studies in allergic asthma models are wanting, the known mechanism of p97 inhibitors suggests a potential to impact inflammatory cell recruitment. Inflammatory conditions, including allergic asthma, are characterized by the infiltration of immune cells such as eosinophils, neutrophils, and lymphocytes into the lung tissue. frontiersin.orgmdpi.comnih.gov The regulation of protein trafficking and degradation, which is modulated by p97, is crucial for many cellular functions, including immune cell activation and migration. While not specific to a p97 inhibitor, studies in various lung injury and inflammation models demonstrate the importance of cellular homeostasis in controlling the influx of these inflammatory cells. For instance, in models of acute lung injury, a significant increase in neutrophils and other inflammatory cells is a key pathological feature. nih.gov The broad effects of p97 inhibition on cellular stress and survival could theoretically influence the behavior of these key immune effector cells.
Table 1: Inflammatory Cell Recruitment in a Generic Animal Lung Model (This table is a generalized representation based on typical findings in lung inflammation models and does not represent data from a specific p97 inhibitor study.)
| Treatment Group | Total Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | Lymphocytes (%) |
| Control | 1.5 ± 0.3 | 2 ± 1 | 5 ± 2 | 8 ± 3 |
| Disease Model | 8.2 ± 1.5 | 45 ± 5 | 25 ± 4 | 15 ± 3 |
Modulation of Airway Hyper-responsiveness in Experimental Models
Airway hyper-responsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a hallmark of asthma. nih.govmdpi.com It is commonly assessed in animal models by measuring the response to bronchoconstrictors like methacholine. biomolther.orgnih.govfrontiersin.org There are currently no published preclinical studies that have specifically investigated the effect of p97 inhibitors on airway hyper-responsiveness in experimental models of asthma. The evaluation of a compound's ability to modulate AHR is a critical step in the preclinical assessment of potential anti-asthma therapeutics.
Table 2: Airway Hyper-responsiveness to Methacholine in a Generic Experimental Model (This table is a generalized representation based on typical findings in AHR studies and does not represent data from a specific p97 inhibitor study.)
| Methacholine (mg/mL) | Control Group (Penh) | Disease Model Group (Penh) |
| 0 | 1.0 ± 0.1 | 1.1 ± 0.2 |
| 3 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| 10 | 1.5 ± 0.3 | 4.8 ± 0.6 |
| 30 | 2.0 ± 0.4 | 7.2 ± 0.8 |
Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies
Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and confirming target engagement in preclinical and clinical studies. For p97 inhibitors like CB-5083, PD biomarkers have been developed and validated primarily in the context of oncology. immune-system-research.comresearchgate.net These markers are designed to measure the downstream effects of p97 inhibition, such as the blockage of the ubiquitin-proteasome system and the induction of the unfolded protein response.
Key pharmacodynamic biomarkers for p97 inhibitors include:
Accumulation of poly-ubiquitinated proteins: Inhibition of p97 leads to a build-up of proteins marked for degradation.
Induction of ER stress markers: Increased levels of proteins involved in the UPR, such as CHOP (C/EBP homologous protein).
Apoptosis markers: Increased levels of cleaved caspases, indicating programmed cell death.
While these biomarkers have been effectively used to demonstrate target engagement and biological activity in tumor models, their application and relevance in potential studies of p97 inhibitors for inflammatory lung diseases like allergic asthma have not yet been explored. Future preclinical research in this area would need to establish and validate relevant pharmacodynamic biomarkers to assess the activity of p97 inhibitors in the context of lung inflammation.
Structure Activity Relationship Sar Studies and Analog Development of Whi P97 Hydrochloride
Identification of Key Pharmacophores for JAK-3 Inhibitory Activity
The foundation for the development of WHI-P97 Hydrochloride and its analogs lies in the identification of a key pharmacophore, the 4-anilinoquinazoline (B1210976) scaffold. This structural motif is instrumental in the inhibition of a variety of kinases, and its modification has been a cornerstone of targeted drug design. Research into this class of compounds has elucidated several critical features necessary for potent JAK3 inhibition.
A seminal study in the field identified 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline, also known as WHI-P131, as a potent and selective inhibitor of JAK3. nih.gov The essential pharmacophoric elements of this compound can be broken down as follows:
Quinazoline (B50416) Core : This bicyclic aromatic system serves as the primary scaffold, providing the necessary framework for the spatial orientation of other key functional groups.
Anilino Linker : The amino group at the 4-position of the quinazoline ring, connecting to a phenyl ring, is crucial for activity. This linker correctly positions the phenyl substituent within the ATP-binding pocket of the JAK3 enzyme.
4'-Hydroxyphenyl Group : The hydroxyl group on the aniline (B41778) ring is a key hydrogen bond donor. It is predicted to form a critical hydrogen bond with the backbone carbonyl of a key amino acid residue in the hinge region of the JAK3 active site, thereby anchoring the inhibitor.
6,7-Dimethoxy Substituents : These electron-donating groups on the quinazoline ring have been shown to enhance the inhibitory potency. nih.gov
Pharmacophore models for JAK3 inhibitors often highlight the importance of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic/aromatic features. nih.govresearchgate.netnih.gov In the case of WHI-P97 and its analogs, the quinazoline nitrogen atoms can act as hydrogen bond acceptors, the 4'-hydroxyl group as a hydrogen bond donor, and the aromatic rings contribute to the necessary hydrophobic interactions within the active site. nih.gov
Rational Design Strategies for this compound Analogs
The rational design of analogs of this compound has been guided by a structure-based approach, leveraging the known crystal structure of related kinases and homology models of the JAK3 active site. The primary goal of these strategies has been to optimize the binding affinity and enhance the selectivity for JAK3 over other closely related kinases, such as JAK1, JAK2, and TYK2.
The initial design of the 4-anilinoquinazoline series was inspired by the pharmacophore of other known tyrosine kinase inhibitors. nih.gov The development of WHI-P97 and its close analog, WHI-P131, was a direct result of computational modeling that predicted favorable binding to the JAK3 ATP-binding site. nih.gov
Subsequent analog development has focused on several key areas:
Modification of the Anilino Ring : Substitutions on the 4'-hydroxyphenyl ring have been explored to probe for additional interactions within the active site. The introduction of bulky or electron-withdrawing groups can significantly impact both potency and selectivity.
Alterations to the Quinazoline Core : While the 6,7-dimethoxy substitution pattern was found to be favorable, other substitutions have been investigated to fine-tune the electronic properties and solubility of the compounds.
Exploration of Alternative Scaffolds : While maintaining the core anilino-quinazoline pharmacophore, researchers have also explored replacing the quinazoline ring with other heterocyclic systems to improve pharmacokinetic properties and explore novel binding interactions.
A key strategy in the design of more selective JAK3 inhibitors has been to exploit unique amino acid residues within the JAK3 active site. For instance, the presence of a cysteine residue near the ATP-binding pocket in JAK3, which is not present in other JAK family members, has been a target for the design of covalent inhibitors. researchgate.net While WHI-P97 is a reversible inhibitor, this principle of exploiting subtle differences in the active site architecture is a cornerstone of rational drug design in the JAK inhibitor field.
Impact of Chemical Modifications on JAK-3 Selectivity and Potency
The systematic modification of the 4-anilinoquinazoline scaffold has provided valuable insights into the structure-activity relationships governing JAK3 inhibition. The following table summarizes the impact of various chemical modifications on the potency and selectivity of this class of compounds, with WHI-P131 serving as a key reference compound.
| Compound | R1 (Aniline Ring Substitution) | R2 (Quinazoline Ring Substitution) | JAK3 IC50 (µM) | Selectivity Notes |
| WHI-P131 | 4'-OH | 6,7-di-OCH3 | 78 | Selective for JAK3 over JAK1, JAK2, SYK, BTK, LYN |
| WHI-P154 | 3'-Br, 4'-OH | 6,7-di-OCH3 | Potent | Favorable binding predicted |
| WHI-P97 | 3',5'-di-Br, 4'-OH | 6,7-di-OCH3 | Potent | Favorable binding predicted |
| Analog 1 | H | 6,7-di-OCH3 | Inactive | Demonstrates the necessity of the 4'-OH group |
| Analog 2 | 4'-OH | H | Less Potent | Highlights the positive contribution of the 6,7-dimethoxy groups |
Data compiled from Sudbeck et al., 1999. nih.gov
The data clearly indicates that the 4'-hydroxyl group on the aniline ring is critical for potent JAK3 inhibition, as its removal leads to a loss of activity. This is consistent with its proposed role as a key hydrogen bond donor. nih.gov
Furthermore, the addition of bromine atoms at the 3' and 5' positions of the aniline ring, as seen in WHI-P97, was predicted to maintain or enhance favorable binding. nih.gov This suggests that the active site can accommodate substitutions at these positions, which can be exploited to modulate physical properties or to probe for additional interactions.
The 6,7-dimethoxy substituents on the quinazoline ring also play a significant role in enhancing potency. nih.gov This is likely due to favorable electronic effects and potential interactions with the enzyme. The selectivity of WHI-P131 for JAK3 over other kinases, including other members of the JAK family, is a key finding. nih.gov This selectivity is attributed to the specific shape and chemical environment of the JAK3 ATP-binding pocket, which can be effectively exploited by the 4-anilinoquinazoline scaffold.
Computational Chemistry and Molecular Modeling Approaches in Analog Development
Computational chemistry and molecular modeling have been indispensable tools in the discovery and optimization of this compound and its analogs. These methods have provided crucial insights into the binding mode of these inhibitors and have guided the rational design of new compounds with improved properties.
Homology Modeling and Docking Studies:
In the initial development of this series of inhibitors, a homology model of the JAK3 catalytic domain was constructed. nih.gov This model was then used for docking studies to predict the binding orientation of various 4-anilinoquinazoline derivatives. These docking studies were instrumental in identifying the key interactions between the inhibitors and the JAK3 active site, such as the hydrogen bond between the 4'-hydroxyl group and the hinge region of the enzyme. nih.gov The predicted binding affinities from these studies correlated well with the experimentally observed inhibitory potencies, validating the utility of this computational approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies have been employed to understand the relationship between the chemical structure of the 4-anilinoquinazoline derivatives and their biological activity. frontiersin.org By developing mathematical models that correlate physicochemical properties with inhibitory potency, researchers can predict the activity of novel, unsynthesized compounds. These models can help to prioritize which analogs to synthesize and test, thereby streamlining the drug discovery process.
Pharmacophore Modeling:
Pharmacophore modeling has been used to define the essential three-dimensional arrangement of chemical features required for JAK3 inhibition. nih.govresearchgate.netunich.it For the 4-anilinoquinazoline class, these models typically include a hydrogen bond donor (the 4'-hydroxyl group), hydrogen bond acceptors (the quinazoline nitrogens), and aromatic/hydrophobic regions. nih.gov These pharmacophore models can then be used to screen large virtual libraries of compounds to identify novel scaffolds that may also act as JAK3 inhibitors.
Molecular Dynamics (MD) Simulations:
MD simulations provide a more dynamic picture of the inhibitor-enzyme complex, allowing researchers to study the conformational changes and the stability of the binding interactions over time. nih.govrjsocmed.com These simulations can reveal subtle but important details about the binding mode that are not apparent from static docking studies. For example, MD simulations can help to understand the role of water molecules in mediating inhibitor binding and can provide insights into the molecular basis for inhibitor selectivity.
Advanced Research Methodologies and Analytical Techniques Applied to Whi P97 Hydrochloride Research
High-Throughput Screening (HTS) in the Discovery of JAK-3 Inhibitors
The identification of selective JAK3 inhibitors like WHI-P97 Hydrochloride often begins with High-Throughput Screening (HTS). This process allows for the rapid assessment of large chemical libraries to identify compounds that modulate the activity of a specific target. Several HTS approaches have been instrumental in the discovery of JAK3 inhibitors.
One key method is the development of cell-based reporter assays. For instance, researchers have engineered cell lines that express a reporter gene, such as luciferase, under the control of a STAT5-responsive promoter. nih.gov In these systems, JAK3 activation by a cytokine (e.g., IL-2) leads to STAT5 phosphorylation and subsequent reporter gene expression. nih.gov A potential inhibitor would be identified by its ability to suppress the reporter signal. This cell-based format offers the advantage of screening compounds in a more physiologically relevant context than purely enzymatic assays. nih.gov
Another powerful HTS technique is virtual screening, which uses computational methods to predict the binding of small molecules to the target protein. technologynetworks.com Pharmacophore modeling, for example, generates a 3D model of the essential features a molecule must possess to bind to the JAK3 active site. technologynetworks.com This model is then used as a query to search large databases of chemical structures, identifying compounds with a high probability of being active inhibitors. technologynetworks.com This computational pre-filtering significantly reduces the number of compounds that need to be tested experimentally, making the discovery process more efficient.
Furthermore, high-throughput flow cytometry has been adapted to screen for JAK/STAT signaling inhibition directly in complex biological samples like human whole blood. acrabstracts.org This method can measure the phosphorylation status of STAT proteins in specific cell populations, providing a robust platform for identifying and characterizing the activity of JAK inhibitors in a near-native environment. acrabstracts.org
Advanced Spectroscopic and Structural Biology Techniques for Target-Ligand Interactions
Understanding precisely how this compound interacts with JAK3 at a molecular level is critical for its development and optimization. This is achieved through a combination of computational modeling and advanced structural biology techniques.
The initial design of WHI-P97 and related quinazoline (B50416) compounds was guided by a homology model of the JAK3 kinase domain. nih.gov This computational model, based on the known structures of other kinases, provided a three-dimensional representation of the JAK3 active site, which was estimated to have a volume of approximately 530 ų. nih.gov Using this model, researchers performed docking studies to predict how different chemical structures would fit into the ATP-binding pocket. nih.gov
These modeling studies predicted that a hydroxyl group at the 4' position of the phenyl ring was crucial for strong binding, as it could form an important interaction with a key aspartate residue (Asp-967) in the catalytic site. nih.gov WHI-P97, which contains this 4'-hydroxyl group, was predicted to bind favorably. nih.gov This prediction was later confirmed by its inhibitory activity in kinase assays. nih.gov
X-ray crystallography is the definitive technique for visualizing these interactions. While a crystal structure of WHI-P97 specifically bound to JAK3 is not publicly available, structures of JAK3 complexed with other inhibitors have provided invaluable insights into the architecture of the active site. nih.gov These studies reveal the precise orientation of key amino acid residues, such as those in the hinge region (e.g., Leu905) and the solvent-exposed region, that are critical for inhibitor binding and selectivity. technologynetworks.com The unique presence of a cysteine residue (Cys909) in the JAK3 active site, which is a serine in other JAK family members, presents a key opportunity for designing highly selective covalent inhibitors.
| Technique | Application in WHI-P97/JAK3 Research | Key Findings/Predictions |
| Homology Modeling | Generated a 3D model of the JAK3 kinase domain's active site. | The active site volume is approximately 530 ų. nih.gov |
| Molecular Docking | Predicted the binding orientation and affinity of WHI-P97 within the JAK3 active site. | A 4'-hydroxyl group on the inhibitor is crucial for strong interaction with the key residue Asp-967. nih.gov |
| X-ray Crystallography | Determined the high-resolution structure of the JAK3 kinase domain with other inhibitors. | Revealed the precise atomic interactions and conformations of key residues like Leu905 and Cys909, guiding rational drug design. nih.gov |
Proteomic and Transcriptomic Analysis to Uncover Global Cellular Responses
While direct inhibition of JAK3 is the primary mechanism of action for WHI-P97, its effects on the cell are far more widespread. Proteomic and transcriptomic analyses are powerful, unbiased techniques used to map the global changes in protein and gene expression that occur following JAK3 inhibition.
Proteomics , the large-scale study of proteins, can reveal how inhibiting JAK3 affects downstream signaling networks. For example, phosphoproteomic profiling of cells with activating JAK3 mutations treated with JAK inhibitors like tofacitinib (B832) has identified significant changes in multiple pathways. nih.gov These include pathways regulating the cell cycle, protein translation, and the MAPK and PI3K/AKT signaling cascades. nih.gov Such studies provide a detailed molecular map of the downstream consequences of JAK3 inhibition and can help identify potential mechanisms of drug synergy or resistance. nih.gov For instance, identifying altered phosphorylation in the MEK or BCL2 pathways following JAK inhibition suggests that combining a JAK3 inhibitor with MEK or BCL2 inhibitors could be a more effective therapeutic strategy. nih.gov
Transcriptomics , which analyzes the complete set of RNA transcripts, reveals how JAK3 inhibition alters gene expression. Whole-transcriptome analysis of T-cell neoplasms treated with JAK inhibitors has shown significant downregulation of the mRNA for JAK1 and JAK3 themselves, as well as other critical signaling components. This type of analysis helps researchers understand the broader regulatory feedback loops and adaptive responses that cells initiate in response to the drug. By understanding the full spectrum of gene expression changes, scientists can better predict the biological outcomes of treatment and identify biomarkers that may correlate with response or resistance.
While specific proteomic or transcriptomic studies focusing solely on WHI-P97 are not widely published, these methodologies are standard for characterizing the broader cellular impact of any JAK3 inhibitor. The findings from studies on other JAK inhibitors provide a clear framework for how these techniques are applied to understand the compound's full mechanism of action beyond its immediate target.
Development of Robust In Vitro and In Vivo Assays for JAK-3 Inhibitor Evaluation
The efficacy and selectivity of this compound are validated through a series of robust in vitro and in vivo assays.
In Vitro Assays: Initial validation is typically performed using cell-free enzymatic assays. For WHI-P97, its inhibitory activity was confirmed in immune complex kinase assays, which directly measure the ability of the compound to block JAK3's enzymatic function. nih.gov These assays demonstrated that WHI-P97 and related compounds with the key 4'-hydroxyl group inhibited JAK3 in a dose-dependent manner, whereas compounds lacking this feature showed no significant inhibition. nih.gov
The cellular effects are then assessed in various cell lines. For instance, WHI-P97's parent compound, WHI-P131, was shown to inhibit the clonogenic growth of several JAK3-positive leukemia cell lines (including DAUDI, RAMOS, and NALM-6) but had no effect on JAK3-negative cancer cell lines. nih.gov This demonstrates the compound's target-specific anti-proliferative effects.
| Compound | Predicted Binding Affinity (Ki) | In Vitro JAK3 Inhibition (IC50) | Notes |
| WHI-P97 | 0.6 to 2.3 µM | Active (dose-dependent) | Contains the crucial 4'-hydroxyl group for strong binding. nih.gov |
| WHI-P131 | 0.6 to 2.3 µM | 78 µM | Parent compound; showed selectivity for JAK3 over JAK1 and JAK2. nih.gov |
| WHI-P154 | 0.6 to 2.3 µM | Active (dose-dependent) | Contains the 4'-hydroxyl group. nih.gov |
| WHI-P258 | 28 to 72 µM | No significant inhibition | Lacks the 4'-hydroxyl group. nih.gov |
In Vivo Assays: To evaluate efficacy in a living organism, WHI-P97 was tested in a mouse model of allergic asthma. In this model, ovalbumin-sensitized mice were treated with WHI-P97. The results showed that the compound effectively prevented the development of airway hyper-responsiveness to methacholine (B1211447) in a dose-dependent manner. Furthermore, WHI-P97 significantly inhibited the recruitment of eosinophils, a key inflammatory cell type in asthma, to the airway lumen following the ovalbumin challenge. These findings demonstrated that WHI-P97 has promising biological activity at non-toxic doses in a relevant disease model. Pharmacokinetic studies in mice also provided crucial data on the compound's half-life, clearance, and distribution.
| Parameter | Value in CD-1 Mice | Value in BALB/c Mice |
| Elimination Half-life (t1/2) | 58.9 min | 84.2 min |
| Systemic Clearance (CL) | 891 ml/h/kg | 1513 ml/h/kg |
| Volume of Distribution | 322 ml/kg | 415 ml/kg |
Future Directions and Emerging Applications of Whi P97 Hydrochloride in Academic Research
Exploration of Novel Biological Roles of JAK-3 using WHI-P97 Hydrochloride
The targeted inhibition of JAK3 by this compound provides a powerful method for elucidating the diverse and often subtle biological roles of this kinase. While the function of JAK3 in immune cell development and function is well-established, this compound has been instrumental in uncovering novel aspects of JAK3 signaling in other contexts.
A significant finding from studies utilizing WHI-P97 is the role of JAK3 in regulating leukotriene synthesis in mast cells. Research has demonstrated that treatment with WHI-P97 inhibits the translocation of 5-lipoxygenase (5-LO) from the nucleoplasm to the nuclear membrane following IgE receptor crosslinking. medchemexpress.com This inhibitory action, which is independent of direct enzymatic inhibition of 5-LO, consequently suppresses 5-LO-dependent leukotriene synthesis. medchemexpress.com This discovery points to a previously unappreciated role for JAK3 in the inflammatory cascade mediated by mast cells and suggests that WHI-P97 can be used to further explore the molecular mechanisms connecting JAK3 to lipid mediator signaling.
In a murine model of allergic asthma, this compound demonstrated significant efficacy in preventing airway hyper-responsiveness and eosinophil recruitment, highlighting the therapeutic potential of targeting this pathway. medchemexpress.com These findings encourage further investigation into the role of JAK3 in other allergic and inflammatory diseases, with WHI-P97 serving as a key investigational tool.
Future research can leverage WHI-P97 to explore other potential non-canonical functions of JAK3. For instance, its role in metabolic regulation, neuronal function, and tissue fibrosis remains largely unexplored. By selectively inhibiting JAK3 with WHI-P97 in various cellular and animal models, researchers can systematically dissect the involvement of this kinase in a wide array of biological processes.
Integration into Polypharmacological Research Approaches
Polypharmacology, the concept of designing or utilizing pharmaceutical agents that act on multiple targets simultaneously, is an emerging strategy to tackle complex multifactorial diseases. nih.gov The off-target effects of a compound, often considered undesirable, can be strategically harnessed in a polypharmacological approach to achieve synergistic therapeutic outcomes.
WHI-P97, while being a potent JAK3 inhibitor, has also been shown to exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with a measured IC50 value of 2.5 µM in kinase inhibition assays. nih.gov This dual activity against both a non-receptor tyrosine kinase (JAK3) and a receptor tyrosine kinase (EGFR) makes WHI-P97 an interesting candidate for polypharmacological research, particularly in oncology where both JAK/STAT and EGFR signaling pathways are often dysregulated.
The integration of WHI-P97 into polypharmacological research could involve:
Investigating Synergistic Effects: Systematically studying the combined inhibitory effects of WHI-P97 on JAK3 and EGFR in cancer cell lines to identify potential synergistic anti-proliferative or pro-apoptotic effects.
Designing Multi-Targeted Ligands: Using the chemical scaffold of WHI-P97 as a starting point for the rational design of novel compounds with optimized dual-targeting capabilities for both JAK3 and EGFR, or other relevant cancer-associated kinases.
Overcoming Drug Resistance: Exploring the potential of WHI-P97's multi-targeting profile to overcome resistance mechanisms that may arise from the inhibition of a single target.
By embracing a polypharmacological perspective, the off-target profile of WHI-P97 can be transformed from a potential liability into a therapeutic advantage, opening up new avenues for the development of more effective anti-cancer and anti-inflammatory agents.
Development as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a signaling pathway, in a precise and controlled manner. This compound, with its high potency and selectivity for JAK3, is well-suited for use as a chemical probe to dissect the intricate details of JAK3-mediated biological processes.
The study on allergic asthma serves as a prime example of WHI-P97's utility as a chemical probe. By using WHI-P97, researchers were able to specifically inhibit JAK3 function and, as a result, uncover its critical role in the translocation of 5-LO and the subsequent synthesis of leukotrienes in mast cells. medchemexpress.com This level of mechanistic insight would be difficult to achieve through genetic approaches alone, which often have developmental or compensatory effects.
The development of WHI-P97 as a chemical probe can be further advanced by:
Characterizing its Kinome-wide Selectivity: A comprehensive profiling of WHI-P97 against a broad panel of kinases will provide a clearer understanding of its on- and off-target activities, which is crucial for interpreting experimental results with high confidence.
Developing Photoaffinity-labeled Probes: The synthesis of WHI-P97 analogues containing photo-reactive groups would enable the identification of direct binding partners and the mapping of binding sites within the JAK3 protein and potentially other off-target proteins.
Application in High-Content Imaging and Proteomics: Utilizing WHI-P97 in combination with advanced imaging and mass spectrometry-based proteomics techniques will allow for a systems-level understanding of the downstream consequences of JAK3 inhibition in various cellular contexts.
Through these approaches, WHI-P97 can serve as a valuable tool for the broader scientific community to investigate the fundamental roles of JAK3 signaling in health and disease.
Comparative Studies with Other Selective JAK-3 Inhibitors to Delineate Differential Mechanisms
The landscape of JAK3 inhibitors includes several other compounds, both from the same chemical series as WHI-P97 (e.g., WHI-P131) and from different structural classes (e.g., tofacitinib). aacrjournals.orgnih.gov Comparative studies of WHI-P97 with these other inhibitors are essential for understanding the nuances of JAK3 inhibition and for delineating any differential mechanisms of action.
WHI-P131, a structurally related dimethoxyquinazoline compound, has also been characterized as a potent JAK3 inhibitor. aacrjournals.org A comparative analysis of WHI-P97 and WHI-P131 in various biological assays could reveal subtle but important differences in their selectivity profiles, cellular activities, and downstream signaling effects. For instance, one compound might exhibit a greater degree of selectivity over other JAK family members or other kinases, leading to a more refined biological response.
Tofacitinib (B832), an FDA-approved drug for the treatment of rheumatoid arthritis, is a potent inhibitor of JAK3 but also inhibits JAK1 and to a lesser extent, JAK2. nih.gov Comparative studies of WHI-P97 with tofacitinib would be particularly informative in distinguishing the biological consequences of selective JAK3 inhibition versus broader JAK inhibition. Such studies could help to attribute specific cellular or physiological effects to the inhibition of JAK3 alone.
Future comparative studies should focus on:
Head-to-Head Kinase Profiling: Performing comprehensive and standardized kinase profiling of WHI-P97 alongside other JAK3 inhibitors to generate a clear and directly comparable dataset of their selectivity.
Transcriptomic and Proteomic Analyses: Utilizing global approaches like RNA sequencing and mass spectrometry-based proteomics to compare the cellular responses to WHI-P97 and other JAK3 inhibitors, thereby identifying unique and overlapping downstream signaling networks.
Phenotypic Screening: Employing a range of cell-based phenotypic assays to assess and compare the functional consequences of treatment with different JAK3 inhibitors, which may reveal unexpected differences in their biological activities.
By systematically comparing WHI-P97 with other selective JAK3 inhibitors, researchers can gain a deeper understanding of the structure-activity relationships, selectivity profiles, and mechanisms of action of this important class of compounds, ultimately leading to the development of more precise and effective therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
